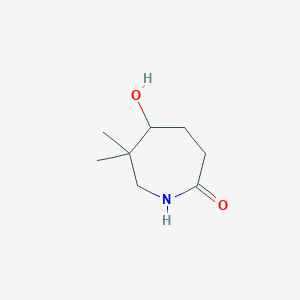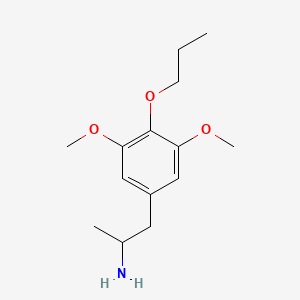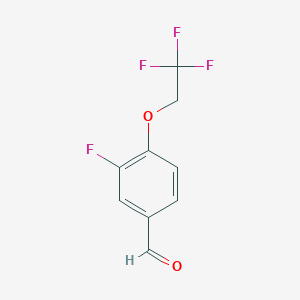
6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile
Descripción general
Descripción
6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile (6PP) is an organic compound with a wide range of uses in scientific research. It is a heterocyclic compound containing a pyrazole ring and a pyridine ring, and is often used as a synthetic intermediate in the preparation of various other organic compounds. 6PP has been studied for its potential therapeutic applications, as well as its ability to act as an inhibitor of enzymes and other proteins. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 6PP research.
Aplicaciones Científicas De Investigación
- Copper Complexes : Researchers have synthesized copper complexes with ligands derived from this compound. These complexes exhibit excellent performance in the synthesis of nitriles and aldehydes . The unique coordination properties of 6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile make it valuable in catalytic reactions.
- Antileishmanial Activity : Compound 13, which contains the pyrazole-pyridine core, demonstrates potent in vitro antipromastigote activity. Molecular simulations suggest that it binds favorably to the active site of LmPTR1, a potential drug target for leishmaniasis . This finding highlights its potential in antiparasitic drug development.
- 1H-Pyrazolo[3,4-b]pyridines : Starting from 6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile, chemists can access 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridines. These compounds have diverse biological activities and could serve as building blocks for drug discovery .
Catalysis and Coordination Chemistry
Antiparasitic Drug Development
Heterocyclic Synthesis
Mecanismo De Acción
Target of Action
It has been found that pyrazole-bearing compounds, which include 6-(1h-pyrazol-1-yl)pyridine-2-carbonitrile, have potent antileishmanial and antimalarial activities . This suggests that the compound may target specific proteins or enzymes in the Leishmania and Plasmodium species.
Mode of Action
A molecular simulation study on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile might interact with its targets in a similar manner, leading to changes in the target’s function.
Result of Action
It has been found that similar compounds have potent antileishmanial and antimalarial activities . This suggests that 6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile might have similar effects, leading to the death or inhibition of the Leishmania and Plasmodium species.
Propiedades
IUPAC Name |
6-pyrazol-1-ylpyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-7-8-3-1-4-9(12-8)13-6-2-5-11-13/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXJHROZIGSIQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=CC=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

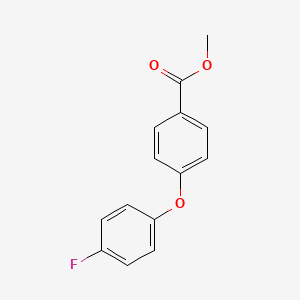
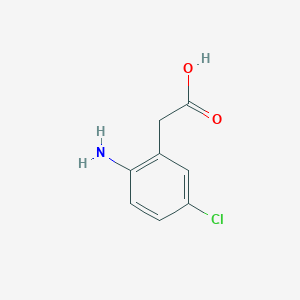

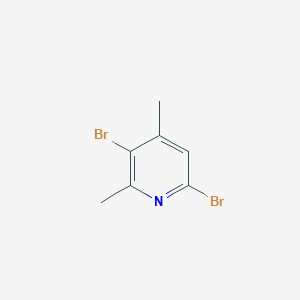
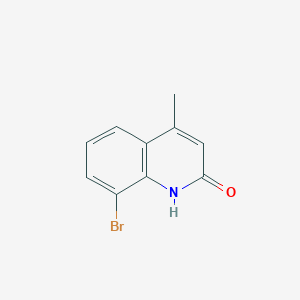

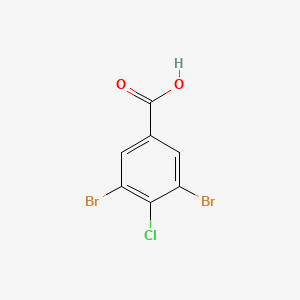

![4-(3,4-dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B3269019.png)
![[1-(tert-Butoxycarbonyl)-6-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1H-indol-2-yl]boronic acid](/img/structure/B3269043.png)
